1-methyl-6-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-6-oxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-19-14(21)3-2-13(17-19)15(22)16-6-8-20-7-4-12(18-20)11-5-9-23-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXWXFQEVIFYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-6-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a pyridazine core substituted with a thiophene and a pyrazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and thiophene exhibit significant antimicrobial properties. A study highlighted that pyrazole derivatives synthesized through multicomponent reactions showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics like ciprofloxacin . The specific compound has not been extensively tested in isolation but shares structural similarities with other active compounds.
Anticancer Activity
Compounds containing pyrazole rings have been reported to possess anticancer properties. For instance, certain pyrazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death . The presence of the thiophene moiety may enhance these effects due to its electron-withdrawing properties, which can influence the reactivity and interaction of the compound with biological targets.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for anti-inflammatory therapies . The specific compound's activity in this regard remains to be fully characterized but is anticipated based on its structural features.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds similar to this compound:
- Synthesis and Screening : A study synthesized a library of pyrazole derivatives and evaluated their biological activity against various bacterial strains. Results indicated that modifications at specific positions significantly enhanced antimicrobial potency .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of similar compounds to targets involved in cancer progression. These studies suggest that modifications can lead to improved interactions with target proteins, potentially enhancing therapeutic efficacy .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of related compounds. Results demonstrated a significant reduction in inflammation markers following treatment with pyrazole-containing compounds .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to 1-methyl-6-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide. For instance, derivatives synthesized through multicomponent reactions showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds was evaluated against standard drugs, revealing promising results in inhibiting bacterial growth .
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. In one study, synthesized derivatives were tested for their ability to induce apoptosis in cancer cells, demonstrating significant cytotoxicity which could be attributed to their ability to interfere with cellular processes .
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole-based compounds has been a subject of interest. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo. This suggests that they could be developed into therapeutic agents for inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of these compounds. Research indicates that modifications to the thiophene and pyrazole moieties can significantly enhance biological activity. For example, variations in substituents on the thiophene ring have been linked to increased potency against specific bacterial strains and cancer cells .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multicomponent reactions that are efficient and yield high purity products. The proposed mechanism of action often involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
Compound BJ51638
- Name : 1-methyl-6-oxo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide
- Key Differences :
- Azole Type : Triazole (vs. pyrazole in the target compound).
- Thiophene Substitution : Thiophen-2-yl (vs. thiophen-3-yl).
- Linker : Methyl group (vs. ethyl chain).
- Thiophen-2-yl substitution alters steric and electronic interactions compared to thiophen-3-yl, possibly affecting binding affinity .
Compound BJ51622
- Name : 1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
- Key Differences :
- Core Structure : Pyrrolidine-pyrazine (vs. pyridazine).
- Functional Group : Ketone (vs. carboxamide).
- Substituents : Pyrazin-2-yloxy group (absent in the target compound).
- Pyrrolidine’s saturated ring could enhance solubility but reduce aromatic interactions .
Heterocyclic Analogue from
- Name: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Key Differences: Core Structure: Imidazo[1,2-a]pyridine (vs. pyridazine). Substituents: Nitrophenyl, cyano, and ester groups (absent in the target compound).
- Implications: The electron-withdrawing nitro and cyano groups may increase reactivity but reduce metabolic stability. The fused imidazo-pyridine core offers planar rigidity, contrasting with the pyridazine’s flexibility .
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₄H₁₄N₆O₂S.
Research Findings and Challenges
- Data Gaps: Limited experimental data (e.g., melting point, solubility) for the target compound necessitates extrapolation from analogues. For instance, the compound’s high melting point (215–217°C) reflects its crystalline stability, a trait possibly shared by the target compound due to its carboxamide group .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the pyridazine-pyrazole-thiophene scaffold in this compound?
- Methodology : The core structure can be synthesized via cyclocondensation reactions. For the pyrazole-thiophene moiety, use NaN₃ as a catalyst in DMF at 50°C to facilitate azide substitution, followed by reaction with cyanacetamide in THF under reflux (5 hours) for cyclization . The pyridazine ring can be formed via nucleophilic substitution using ethyl esters and subsequent carboxamide coupling. Purification involves recrystallization from ethanol or toluene .
Q. How can researchers confirm the structural integrity of intermediates and the final compound?
- Methodology : Use -NMR (400 MHz, DMSO-d₆) to verify substituent positions (e.g., thiophen-3-yl protons at δ 7.23–7.29 ppm, pyrazole methyl groups at δ 2.18 ppm). IR spectroscopy identifies carbonyl stretches (1650–1700 cm⁻¹). LCMS and HRMS validate molecular weight (e.g., ESIMS m/z 454.4 for analogous compounds) .
Q. What purification techniques are recommended for isolating the final product?
- Methodology : After acidification (pH 3 with 10% HCl), filter precipitates and wash with ice water. Recrystallize from ethanol or toluene to achieve >98% purity. For oily intermediates, use CH₂Cl₂ extraction and solvent evaporation .
Advanced Research Questions
Q. How can reaction yields be improved for the pyrazole-ethyl linker formation?
- Methodology : Optimize stoichiometry (1.1:1 molar ratio of RCH₂Cl to pyrazole precursor) and use K₂CO₃ as a base in DMF. Monitor reaction progress via TLC. For low yields (<35%), consider microwave-assisted synthesis or alternative catalysts like TBHP .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodology : If NMR signals overlap (e.g., pyridazine and pyrazole protons), employ -NMR or 2D techniques (HSQC, HMBC). For ambiguous LCMS peaks, use high-resolution mass spectrometry (HRMS) to distinguish isobaric species .
Q. How does the thiophene substituent influence the compound’s electronic properties and reactivity?
- Methodology : Perform DFT calculations to map electron density distribution. Compare reaction kinetics of thiophen-3-yl vs. phenyl analogs in SNAr reactions. Use cyclic voltammetry to assess redox behavior .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodology : Prioritize kinase inhibition assays (e.g., EGFR or JAK2) due to structural similarity to triazolodiazepine inhibitors. Use MTT assays for cytotoxicity profiling (IC₅₀ values) in cancer cell lines (e.g., HeLa or MCF-7). Include SAR studies by modifying the pyrazole N-ethyl group .
Methodological Challenges & Solutions
Q. How to mitigate decomposition during long-term storage?
- Solution : Store the compound at −20°C under nitrogen in amber vials. Avoid DMSO as a solvent for stock solutions; use ethanol or acetonitrile. Monitor stability via HPLC at t = 0, 1, and 3 months .
Q. What computational tools predict solubility and bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
